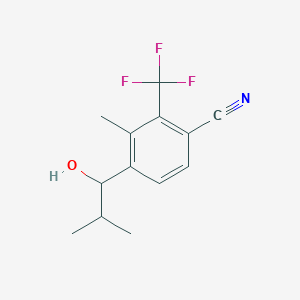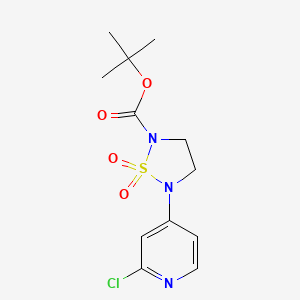
Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazolidine derivatives This compound is characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a thiadiazolidine ring with a carboxylate and dioxide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloropyridine-4-carboxylic acid with tert-butylamine to form the corresponding amide. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to form the thiadiazolidine ring. The final step involves oxidation using hydrogen peroxide or a similar oxidizing agent to introduce the dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the corresponding sulfide.
Substitution: The chloropyridinyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 5-(2-fluoropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide: Similar structure but with a fluorine atom instead of chlorine.
Tert-butyl 5-(2-bromopyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide: Similar structure but with a bromine atom instead of chlorine.
Tert-butyl 5-(2-methylpyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom in the pyridinyl moiety can influence its electronic properties and reactivity compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C12H16ClN3O4S |
|---|---|
Poids moléculaire |
333.79 g/mol |
Nom IUPAC |
tert-butyl 5-(2-chloropyridin-4-yl)-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate |
InChI |
InChI=1S/C12H16ClN3O4S/c1-12(2,3)20-11(17)16-7-6-15(21(16,18)19)9-4-5-14-10(13)8-9/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
ILQJYMOAVNZDMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(S1(=O)=O)C2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


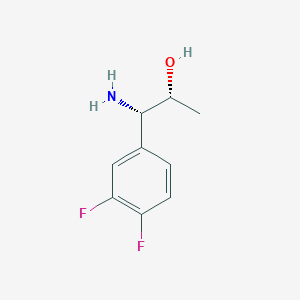

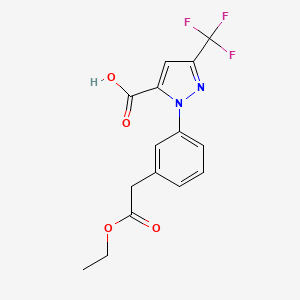


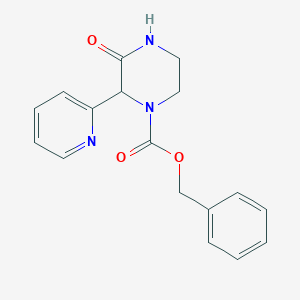
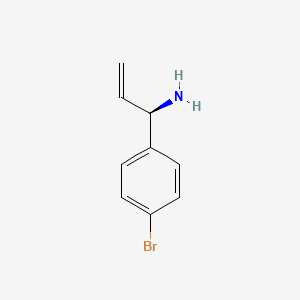


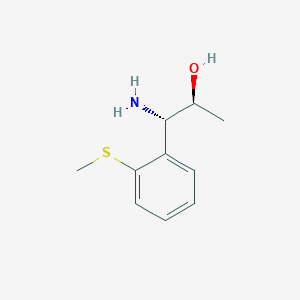
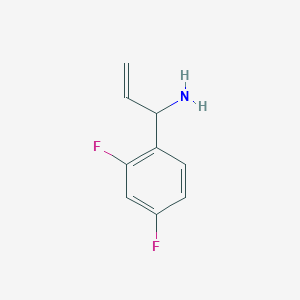
![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
